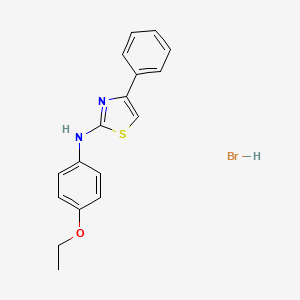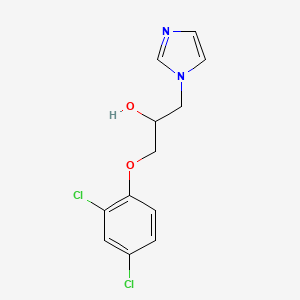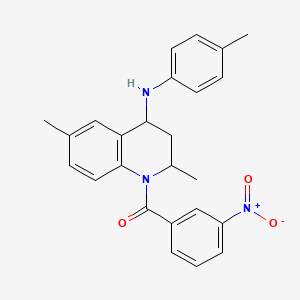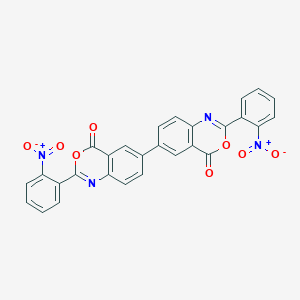![molecular formula C20H24Cl2O2 B5167955 1,1'-[1,6-hexanediylbis(oxy)]bis(2-chloro-4-methylbenzene)](/img/structure/B5167955.png)
1,1'-[1,6-hexanediylbis(oxy)]bis(2-chloro-4-methylbenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-[1,6-hexanediylbis(oxy)]bis(2-chloro-4-methylbenzene), commonly known as HMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMB is a member of the family of bisphenol derivatives, which are widely used in the production of polymers, resins, and other industrial materials. In recent years, HMB has also been studied for its potential use in the field of biological and medical research.
作用机制
The exact mechanism of action of HMB is not yet fully understood. However, it is thought to act by inhibiting the activity of various enzymes and signaling pathways involved in cell growth and proliferation. HMB has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. HMB has also been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
HMB has been found to have various biochemical and physiological effects. In one study, HMB was found to inhibit the growth of breast cancer cells by inducing apoptosis, or programmed cell death. HMB was also found to inhibit the migration and invasion of breast cancer cells, suggesting that it may have potential as a therapeutic agent for the treatment of breast cancer. In another study, HMB was found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that HMB may have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
HMB has several advantages for lab experiments. It is readily available and relatively easy to synthesize. HMB is also stable under a wide range of conditions, making it suitable for use in a variety of assays and experiments. However, HMB also has some limitations. It is not water-soluble, which can make it difficult to work with in aqueous solutions. HMB is also relatively expensive compared to other compounds, which may limit its use in some experiments.
未来方向
There are several future directions for research on HMB. One area of interest is the potential use of HMB as a therapeutic agent for the treatment of breast cancer and other types of cancer. Further studies are needed to determine the optimal dosage and administration route for HMB in these applications. Another area of interest is the potential use of HMB as a treatment for neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to determine the efficacy and safety of HMB in these applications. Additionally, further studies are needed to better understand the mechanism of action of HMB and its effects on various enzymes and signaling pathways.
合成方法
HMB can be synthesized using a variety of methods, including the reaction of 2-chloro-4-methylphenol with 1,6-dibromohexane in the presence of a base. This reaction yields the intermediate 1,6-dibromo-2-(2-chloro-4-methylphenoxy)hexane, which can be further reacted with sodium methoxide to produce HMB. Another method involves the reaction of 2-chloro-4-methylphenol with 1,6-dibromo-2-(2-chloro-4-methylphenoxy)hexane in the presence of a palladium catalyst. This reaction yields HMB in high yields and purity.
科学研究应用
HMB has been studied for its potential applications in various fields, including biological and medical research. In one study, HMB was found to inhibit the growth of breast cancer cells by inducing apoptosis, or programmed cell death. HMB was also found to inhibit the migration and invasion of breast cancer cells, suggesting that it may have potential as a therapeutic agent for the treatment of breast cancer. In another study, HMB was found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that HMB may have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.
属性
IUPAC Name |
2-chloro-1-[6-(2-chloro-4-methylphenoxy)hexoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2O2/c1-15-7-9-19(17(21)13-15)23-11-5-3-4-6-12-24-20-10-8-16(2)14-18(20)22/h7-10,13-14H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUKYNPGZSKINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCCCOC2=C(C=C(C=C2)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[1-({6-[(2-methyl-2-propen-1-yl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5167884.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(1-piperidinyl)pyridine](/img/structure/B5167897.png)
![ethyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate](/img/structure/B5167914.png)
![methyl 4-[6-(anilinocarbonyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl]benzoate](/img/structure/B5167920.png)
![4-[3-(cyclopentylamino)butyl]phenol](/img/structure/B5167927.png)

![3-(benzyloxy)-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5167936.png)
![2-[1-(2,2-dimethylpropyl)-4-(1H-indol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B5167942.png)


![(3R*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5167970.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5167981.png)
![N-isopropyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5167988.png)
